2-bromo-N-(2-ethyl-6-methylphenyl)butanamide

Description

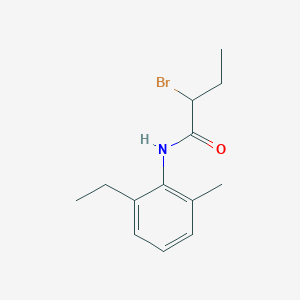

2-Bromo-N-(2-ethyl-6-methylphenyl)butanamide (CAS: 71394-98-4) is a brominated amide derivative with the molecular formula C₁₃H₁₈BrNO and a molecular weight of 284.19 g/mol . Its structure features a butanamide backbone (four-carbon chain) attached to a bromine atom at the second position and a 2-ethyl-6-methylphenyl aromatic group.

Properties

IUPAC Name |

2-bromo-N-(2-ethyl-6-methylphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-4-10-8-6-7-9(3)12(10)15-13(16)11(14)5-2/h6-8,11H,4-5H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEYEYMDNNCHGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)C(CC)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-bromo-N-(2-ethyl-6-methylphenyl)butanamide typically involves the reaction of 2-ethyl-6-methylaniline with 2-bromobutyryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-Bromo-N-(2-ethyl-6-methylphenyl)butanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Scientific Research Applications

Scientific Research Applications of 2-Bromo-N-(2-ethyl-6-methylphenyl)butanamide

This compound is a chemical compound with applications in scientific research, particularly in chemistry. It is used as a reagent in the synthesis of various organic compounds. Additionally, it is investigated for potential use in the development of local anesthetics and other therapeutic agents.

This compound has garnered attention in medicinal chemistry for its potential biological activities. Research indicates this compound interacts with various biological targets.

Potential mechanisms:

- Enzyme Inhibition The compound has potential as an inhibitor of certain enzymes involved in metabolic pathways, possibly leading to altered cellular functions.

- Receptor Modulation It may modulate receptor activity, influencing signaling pathways critical for various physiological processes.

Pharmacological Effects

The pharmacological profile of this compound suggests potential therapeutic applications:

- It may serve as a lead compound for developing antifungal medications, given its antimicrobial properties.

- Similar compounds have shown promise in cancer treatment by targeting specific pathways involved in tumor growth and survival.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-ethyl-6-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group in the compound play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Chlorinated Analogs

- 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide (CAS: Not specified): This analog replaces bromine with chlorine and shortens the amide chain to two carbons (acetamide). The molecular formula is C₁₁H₁₄ClNO, with a lower molecular weight (~227.69 g/mol) compared to the target compound. Chlorinated analogs are commonly used in agrochemicals, such as acetochlor (2-chloro-N-ethoxymethyl-N-(2-ethyl-6-methylphenyl)acetamide), a herbicide with enhanced solubility due to its ethoxymethyl group .

Brominated Analogs

- 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide (CAS: 1119450-41-7): This compound shares the bromo-butanamide group but features a 5-chloro-2,4-dimethoxyphenyl aromatic ring. Its molecular formula (C₁₂H₁₅BrClNO₃) and higher molecular weight (336.61 g/mol) reflect additional substituents. Key physical properties include a density of 1.5±0.1 g/cm³ and a boiling point of 428.9±45.0°C, suggesting greater thermal stability compared to the target compound .

Table 1: Halogen-Substituted Analogs Comparison

Amide Chain-Length Variants

- N-(2-Bromo-6-methylphenyl)acetamide (CAS: 116436-11-4): This compound has a shorter acetamide chain (two carbons) and a simpler aromatic group (2-bromo-6-methylphenyl). Its molecular formula (C₉H₁₀BrNO) and lower molecular weight (228.09 g/mol) result in reduced lipophilicity compared to the target compound. Such differences may influence solubility and bioavailability .

Aromatic Substitution Variants

Diisopropylphenyl Derivatives

- 2-Bromo-N-(2,6-diisopropylphenyl)acetamide :

This analog substitutes the 2-ethyl-6-methylphenyl group with a bulkier 2,6-diisopropylphenyl moiety. The steric hindrance from isopropyl groups may reduce reactivity, as seen in synthesis yields as low as 10–12% under certain conditions .

Pyridinyl Derivatives

Table 2: Aromatic Substitution Effects

Biological Activity

2-bromo-N-(2-ethyl-6-methylphenyl)butanamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H18BrNO

- Molecular Weight : 284.2 g/mol

- Structure : The compound features a bromine atom attached to a butanamide moiety, with an ethyl and a methyl group on the aromatic ring.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through modulation of inflammatory pathways and cytokine expression.

Inhibition of Cytokines

Studies have shown that certain derivatives of butanamide can inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6. For instance, compounds with similar structures have demonstrated significant inhibition of these cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Biological Activity Overview

| Activity | Effect | Source |

|---|---|---|

| Anti-inflammatory | Inhibits IL-1β and IL-6 expression | |

| Cytotoxicity | Low cytotoxic effects on normal cells | |

| Selective inhibition | Targets specific inflammatory pathways |

Study 1: In Vitro Analysis

A study investigated the effects of various butanamide derivatives on cytokine expression. The results indicated that this compound significantly reduced the mRNA levels of IL-1β and IL-6 in cultured macrophages. This suggests its potential as an anti-inflammatory agent .

Study 2: In Vivo Effects

In vivo experiments demonstrated that administration of this compound reduced inflammation markers in animal models subjected to lipopolysaccharide (LPS)-induced inflammation. The treatment resulted in decreased levels of TNF-α and improved histopathological outcomes in tissues affected by inflammation .

Pharmacological Applications

The biological activities exhibited by this compound suggest its potential use in:

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the bromination step in the synthesis of 2-bromo-N-(2-ethyl-6-methylphenyl)butanamide?

- Methodological Answer : The bromination of the parent butanamide derivative can be achieved using N-bromosuccinimide (NBS) in inert solvents like dichloromethane or chloroform under controlled temperatures (0–25°C). Key optimization steps include:

- Monitoring reaction progress via TLC or HPLC to prevent over-bromination.

- Adjusting stoichiometry (1.05–1.2 equivalents of NBS) to balance yield and selectivity .

- Post-reaction purification via column chromatography using silica gel and ethyl acetate/hexane gradients to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy : Confirm substitution patterns (e.g., bromine at C2) via H and C NMR. The aromatic protons of the 2-ethyl-6-methylphenyl group appear as distinct multiplet signals in δ 6.5–7.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak [M+H] at m/z 298.04 (calculated for CHBrNO).

- Melting Point Analysis : Compare observed mp (predicted 112–115°C) with literature to assess crystallinity .

Q. What solvent systems are suitable for recrystallizing this compound?

- Methodological Answer : Ethanol-water mixtures (70:30 v/v) or ethyl acetate/hexane combinations are optimal due to the compound’s moderate polarity. Slow cooling (0.5°C/min) enhances crystal formation, yielding >95% purity. Solubility

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Ethanol | 45 |

| Dichloromethane | 120 |

| Hexane | 8 |

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the spatial configuration of this compound?

- Methodological Answer :

- Crystal Growth : Use vapor diffusion with acetonitrile/toluene to obtain diffraction-quality crystals.

- Data Collection : Employ a synchrotron source (λ = 0.710–0.980 Å) for high-resolution data.

- Refinement : Apply SHELXL-2018 for structure solution, with R-factor targets <0.05. The bromine atom’s anisotropic displacement parameters clarify positional disorder .

Q. What strategies address contradictory biological activity data in enzyme inhibition studies involving this compound?

- Methodological Answer :

- Dose-Response Curves : Replicate assays across 3–5 independent trials to identify outliers.

- Structural Analogues : Synthesize derivatives (e.g., replacing Br with Cl) to isolate steric/electronic effects.

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model ligand-protein interactions, identifying binding-site clashes or solvation discrepancies .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Core Modifications : Systematically alter the butanamide chain (e.g., branching at C3) or the aryl substituents (e.g., introducing electron-withdrawing groups).

- In Silico Screening : Perform docking studies with AutoDock Vina to prioritize synthetic targets.

- Data Integration : Use principal component analysis (PCA) to correlate substituent properties (Hammett σ, logP) with activity trends .

Q. What experimental and computational methods validate the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Tests : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, analyzing degradation via LC-MS.

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-Br bond to predict hydrolysis susceptibility.

- Accelerated Stability Studies : Use thermal stress (40–60°C) to model long-term storage conditions .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between predicted and observed H NMR chemical shifts?

- Methodological Answer :

- Solvent Effects : Re-measure spectra in deuterated DMSO to assess hydrogen-bonding interference.

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal conformational exchange broadening.

- Computational Validation : Compare experimental shifts with DFT-calculated (B3LYP/6-311+G(d,p)) values using Gaussian 16 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.